Tert-butyl 3-(3-oxobutanoyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(3-oxobutanoyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H23NO4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(3-oxobutanoyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and acetoacetic ester. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(3-oxobutanoyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert ketones to alcohols or other reduced forms.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile or electrophile employed .
Scientific Research Applications
Tert-butyl 3-(3-oxobutanoyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(3-oxobutanoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-oxopiperidine-1-carboxylate
- 1-Boc-3-piperidone
- Tert-butyl 4-(3-oxobutanoyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 3-(3-oxobutanoyl)piperidine-1-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, or ease of synthesis .
Properties
Molecular Formula |
C14H23NO4 |
---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
tert-butyl 3-(3-oxobutanoyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H23NO4/c1-10(16)8-12(17)11-6-5-7-15(9-11)13(18)19-14(2,3)4/h11H,5-9H2,1-4H3 |
InChI Key |
QSQOMDPVJANVAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)C1CCCN(C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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